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molecular formula C12H22O4 B8367713 3,7-Dimethyldecanedioic acid

3,7-Dimethyldecanedioic acid

Cat. No. B8367713
M. Wt: 230.30 g/mol
InChI Key: HYPIHGLKOQBQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05606005

Procedure details

A 5-L pressure reaction vessel was charged with 0.19 g of Cu(OCOCH3)2 (H2O) and 1.5 L of acetic acid, and the vessel was pressurized to 7 atm with air and then warmed to 50° C. While air was introduced at a rate of 240 L/hr, a mixture of 750 g of 3,7-dimethyldecanedial and 750 mL of acetic acid was fed thereto over a period of 3 hours. After completion of the feed, the reaction was conducted for an additional 6 hours at the same temperature and pressure. The reaction vessel was cooled, the gas therein was purged and then the reaction mixture was taken out. This mixture was heated at 110° C. for 1 hour under nitrogen atmosphere. The acetic acid was distilled off under a reduced pressure and the residual liquid was distilled to give 3,7-dimethyldecanedioic acid as an almost colorless clear liquid having a boiling point of 175° to 180° C. at 0.80 mmHg. The yield was 61% (435 g). Instrumental-analysis data are shown below.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
3,7-dimethyldecanedial
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].C[CH:3]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][CH:13]=[O:14])[CH2:4]C=O.[C:16]([OH:19])(=[O:18])[CH3:17]>>[CH3:4][CH:3]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][C:13]([OH:1])=[O:14])[CH2:17][C:16]([OH:19])=[O:18]

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
O
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
3,7-dimethyldecanedial
Quantity
750 g
Type
reactant
Smiles
CC(CC=O)CCCC(CCC=O)C
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
While air was introduced at a rate of 240 L/hr
WAIT
Type
WAIT
Details
After completion of the feed, the reaction was conducted for an additional 6 hours at the same temperature and pressure
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled
CUSTOM
Type
CUSTOM
Details
the gas therein was purged
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated at 110° C. for 1 hour under nitrogen atmosphere
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The acetic acid was distilled off under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual liquid was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CC(=O)O)CCCC(CCC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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